molecular formula C10H12ClN3O2 B12853793 4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride

4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride

Katalognummer: B12853793
Molekulargewicht: 241.67 g/mol
InChI-Schlüssel: MPPVMGBAOVGZOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride is a chemical compound that belongs to the class of isoxazolones. This compound is characterized by the presence of an aminoethyl group, a pyridinyl group, and an isoxazolone ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride typically involves the reaction of 4-(2-aminoethyl)pyridine with appropriate reagents to form the isoxazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl and pyridinyl groups can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride can be compared with other similar compounds, such as:

    4-(2-aminoethyl)pyridine: Lacks the isoxazolone ring but shares the aminoethyl and pyridinyl groups.

    3-(4-pyridinyl)-5(2H)-isoxazolone: Contains the isoxazolone ring and pyridinyl group but lacks the aminoethyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H12ClN3O2

Molekulargewicht

241.67 g/mol

IUPAC-Name

4-(2-aminoethyl)-3-pyridin-4-yl-2H-1,2-oxazol-5-one;hydrochloride

InChI

InChI=1S/C10H11N3O2.ClH/c11-4-1-8-9(13-15-10(8)14)7-2-5-12-6-3-7;/h2-3,5-6,13H,1,4,11H2;1H

InChI-Schlüssel

MPPVMGBAOVGZOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=C(C(=O)ON2)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.